molecular formula C21H21N3O3 B11294476 N-(4-isopropylphenyl)-2,4-dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(4-isopropylphenyl)-2,4-dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11294476
M. Wt: 363.4 g/mol
InChI Key: DIYGTZRYGAVICT-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-2,4-DIOXO-N-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-2,4-DIOXO-N-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-methylbenzaldehyde with urea in the presence of a base such as sodium ethoxide to form 4-methylphenylurea.

    Cyclization: The 4-methylphenylurea undergoes cyclization with ethyl acetoacetate under acidic conditions to form the pyrimidine ring.

    Amidation: The resulting pyrimidine intermediate is then reacted with 4-isopropylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPHENYL)-2,4-DIOXO-N-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-METHYLPHENYL)-2,4-DIOXO-N-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic drugs.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-2,4-DIOXO-N-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE: Lacks the N-[4-(PROPAN-2-YL)PHENYL] group.

    3-(4-METHYLPHENYL)-2,4-DIOXO-N-[4-(METHYL)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE: Contains a methyl group instead of a propan-2-yl group.

Uniqueness

The presence of both the 4-methylphenyl and 4-(propan-2-yl)phenyl groups in 3-(4-METHYLPHENYL)-2,4-DIOXO-N-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE contributes to its unique chemical properties and potential biological activities. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2,4-dioxo-N-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-13(2)15-6-8-16(9-7-15)23-19(25)18-12-22-21(27)24(20(18)26)17-10-4-14(3)5-11-17/h4-13H,1-3H3,(H,22,27)(H,23,25)

InChI Key

DIYGTZRYGAVICT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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